GW9662

描述

pretreatment of peroxisome proliferator activated receptors with GW9662 results in the irreversible loss of ligand binding

Structure

3D Structure

属性

IUPAC Name |

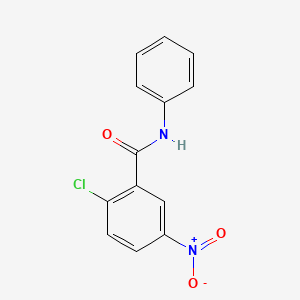

2-chloro-5-nitro-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h1-8H,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTSIBUQMRRYIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040723 | |

| Record name | 2-Chloro-5-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26732595 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

22978-25-2 | |

| Record name | 2-Chloro-5-nitrobenzanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22978-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-nitrobenzanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022978252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-5-nitro-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-5-NITROBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-5-NITRO-N-PHENYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UM18UZV2YD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of GW9662: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW9662 is a widely utilized chemical tool in biomedical research, primarily known as a selective and irreversible antagonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Its mechanism involves the covalent modification of a specific cysteine residue within the ligand-binding domain of PPARγ, thereby preventing the receptor's activation by agonists. This action blocks the downstream transcriptional regulation of target genes involved in critical physiological processes such as adipogenesis, lipid metabolism, and inflammation. While its potency and selectivity for PPARγ are well-documented, emerging evidence reveals a more complex pharmacological profile, including potential PPARγ-independent effects and off-target activities on other PPAR isoforms. This guide provides a comprehensive technical overview of this compound's core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways.

Core Mechanism of Action: Irreversible Antagonism of PPARγ

The primary mechanism of action of this compound is its function as a potent, selective, and irreversible antagonist of PPARγ.[1] This is achieved through a specific covalent modification within the receptor's ligand-binding pocket (LBP).

Molecular Interaction: this compound covalently binds to the Cysteine 285 (Cys285) residue located in the ligand-binding domain of PPARγ.[2][3][4][5] This cysteine is conserved across all three PPAR isoforms (α, γ, and δ), but this compound exhibits significant selectivity for PPARγ.[5] The irreversible nature of this bond results in a conformational change that locks the receptor in an inactive state, preventing the binding of endogenous or synthetic agonists and subsequent transcriptional activation.[3][6]

Functional Consequences: By binding to and inactivating PPARγ, this compound effectively blocks the downstream signaling cascade. Normally, upon activation by an agonist, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription.[3] this compound's covalent modification prevents the necessary conformational changes for coactivator recruitment, thereby silencing gene expression.[5] This antagonism has been demonstrated in various functional assays, including the inhibition of agonist-induced adipocyte differentiation.[2][5]

Signaling Pathways

Canonical PPARγ Signaling and Inhibition by this compound

The following diagram illustrates the standard activation pathway of PPARγ and the inhibitory point of action for this compound.

Caption: Canonical PPARγ signaling pathway and its irreversible inhibition by this compound.

Off-Target Activation of PPARδ Signaling

Despite its classification as a PPARγ antagonist, studies have shown that this compound can paradoxically activate PPARδ-mediated signaling, particularly in macrophages. This leads to the upregulation of genes involved in lipid metabolism, an effect contrary to its primary mechanism.[4][7]

Caption: Unexpected activation of PPARδ signaling in macrophages by this compound.

Quantitative Data

The potency and selectivity of this compound have been quantified in various assays. The data below summarizes its inhibitory concentrations against different PPAR isoforms and its effects on cancer cell lines.

Table 1: Binding Affinity and Selectivity of this compound against PPAR Isoforms

| Receptor Target | IC50 Value (nM) | Selectivity vs. PPARγ | Reference(s) |

|---|---|---|---|

| PPARγ | 3.3 | - | [1][2][5][8] |

| PPARα | 32 | ~10-fold less potent | [1][5][8] |

| PPARδ | 2000 | ~600-fold less potent |[1][5][8] |

Table 2: Cellular Growth Inhibition by this compound in Human Breast Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Notes | Reference(s) |

|---|---|---|---|

| MCF7 | 20 - 30 | Estrogen receptor-positive | [2][9] |

| MDA-MB-231 | 20 - 30 | Triple-negative | [2][9] |

| MDA-MB-468 | 20 - 30 | Triple-negative |[2][9] |

Notably, some studies suggest the anti-proliferative effects of this compound may occur through PPARγ-independent mechanisms, as it can enhance the anticancer effects of PPARγ agonists like rosiglitazone instead of reversing them.[3][9]

Complexities and Off-Target Effects

While this compound is an invaluable tool, researchers must consider its complex pharmacology:

-

PPARγ-Independent Effects : Several studies have reported that this compound can inhibit the growth of breast cancer cells through pathways that are independent of PPARγ activation.[1][3]

-

PPARδ Activation : In certain cell types like macrophages, this compound has been found to activate PPARδ, leading to increased lipogenesis and triglyceride accumulation.[7] This off-target effect is critical when interpreting data related to lipid metabolism.

-

Alternate Binding Site : Research has revealed that ligands can bind to an alternate, allosteric site on PPARγ.[6][10] This binding can occur even when this compound is covalently bound to Cys285, suggesting that this compound may not completely block all ligand-induced conformational changes or functions of the receptor.[6][11]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of standard biochemical and cell-based assays.

Ligand Binding Assay (Scintillation Proximity Assay - SPA)

This cell-free assay is used to determine the binding affinity (IC50) of a compound for a target receptor.

-

Objective : To quantify the ability of this compound to compete with a radiolabeled ligand for binding to PPARγ, PPARα, and PPARδ.[5]

-

Methodology :

-

Receptor Preparation : Express and purify the ligand-binding domains (LBDs) of human PPARα, PPARγ, and PPARδ as fusion proteins (e.g., His-tagged or GST-tagged).[2][5]

-

Assay Setup : In a multi-well plate, combine the purified PPAR LBD with SPA beads coated with a capture antibody or nickel chelate.

-

Radioligand Addition : Add a known concentration of a high-affinity radiolabeled PPAR agonist (e.g., [3H]rosiglitazone for PPARγ).

-

Compound Titration : Add varying concentrations of this compound to the wells.

-

Incubation : Allow the components to incubate to reach binding equilibrium.

-

Detection : Measure the scintillation counts using a microplate scintillation counter. When the radioligand binds to the receptor captured on the bead, it emits light. Unbound radioligand is too far away to be detected.

-

Data Analysis : Plot the scintillation counts against the concentration of this compound. Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the radioligand binding.[5]

-

Cell-Based Reporter Gene Assay

This assay measures the ability of a compound to act as an antagonist by blocking agonist-induced transcription of a reporter gene.

-

Objective : To confirm that this compound functions as a PPARγ antagonist in a cellular context.[5][12]

-

Methodology :

-

Cell Culture : Culture a suitable cell line (e.g., HEK293 or HepG2) that is responsive to transfection.

-

Transfection : Co-transfect the cells with two plasmids:

-

An expression vector for full-length human PPARγ.

-

A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.

-

-

Compound Treatment : After allowing time for gene expression, treat the cells with:

-

Vehicle control (e.g., DMSO).

-

A known PPARγ agonist (e.g., rosiglitazone) to stimulate a response.

-

The agonist in combination with increasing concentrations of this compound.

-

-

Incubation : Incubate cells for 16-24 hours to allow for transcription and translation of the luciferase reporter.

-

Lysis and Detection : Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis : Normalize luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein content. Determine the ability of this compound to inhibit the agonist-induced luciferase signal.

-

Western Blot for Protein Expression

This technique is used to detect changes in the levels of specific proteins following treatment with this compound.

-

Objective : To measure the expression levels of PPARγ or its downstream target proteins.[4][13]

-

Methodology :

-

Cell/Tissue Treatment : Treat cells or animal models with this compound as required by the experimental design.

-

Protein Extraction : Homogenize cells or tissues in RIPA lysis buffer containing protease inhibitors.[4]

-

Quantification : Determine the total protein concentration of the lysates using a BCA protein assay.[4]

-

SDS-PAGE : Denature equal amounts of protein (e.g., 30 µg) and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[4]

-

Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking & Antibody Incubation : Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PPARγ), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control like β-actin.

-

Conclusion

This compound is a potent and selective irreversible antagonist of PPARγ, acting via covalent modification of Cys285 in the ligand-binding domain. This makes it an essential tool for investigating PPARγ-mediated biological processes. However, researchers must remain vigilant of its complex pharmacology, including PPARγ-independent activities and off-target effects such as the activation of PPARδ in specific cellular contexts. A thorough understanding of its multifaceted mechanism of action is paramount for the rigorous design of experiments and the accurate interpretation of results in both basic research and drug development.

References

- 1. GW 9662 | PPARγ | Tocris Bioscience [tocris.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GW-9662, a peroxisome proliferator-activated receptor γ (PPARγ) inhibitor, impairs early embryonic development in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An alternate binding site for PPARγ ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Peroxisome Proliferator-Activated Receptor (PPAR)- γ Antagonist 2-Chloro-5-Nitro-N-Phenylbenzamide (this compound) Triggers Perilipin 2 Expression via PPAR δ and Induces Lipogenesis and Triglyceride Accumulation in Human THP-1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. apexbt.com [apexbt.com]

- 10. researchgate.net [researchgate.net]

- 11. Unmasking antagonists: a deep dive into the structural binding poses of PPARγ ligands | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]

- 12. researchgate.net [researchgate.net]

- 13. Utilizing systems biology to reveal cellular responses to peroxisome proliferator-activated receptor γ ligand exposure - PMC [pmc.ncbi.nlm.nih.gov]

GW9662: A Technical Guide to a Selective PPARγ Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW9662 is a potent and selective antagonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation.[1][2][3][4] Its utility as a research tool stems from its high affinity for PPARγ and its irreversible binding mechanism, which allows for the definitive interrogation of PPARγ-dependent signaling pathways.[2][3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, selectivity, and experimental applications, presented with the clarity and detail required for advanced research and development.

Mechanism of Action

This compound acts as an irreversible antagonist of PPARγ.[2][3][4] Its mechanism involves the covalent modification of a specific cysteine residue, Cys285, located within the ligand-binding domain of PPARγ.[2][3][4][5] This covalent attachment permanently inactivates the receptor, preventing the binding of endogenous and synthetic agonists and subsequent transcriptional activation of target genes.[2][3][4] While Cys285 is conserved across all three PPAR isoforms (α, δ, and γ), this compound exhibits significant selectivity for PPARγ.[2][3]

Data Presentation

Table 1: In Vitro Binding Affinity and Potency of this compound

| Parameter | PPARγ | PPARα | PPARδ | Selectivity (fold vs. PPARγ) | Reference(s) |

| IC50 (nM) | 3.3 | 32 | 2000 | 10 (vs. α), 606 (vs. δ) | [1][2][5][6] |

| pIC50 | 8.48 ± 0.27 | 7.49 ± 0.17 | 5.69 ± 0.17 | - | [1] |

Table 2: Exemplary In Vitro Cellular Assay Concentrations for this compound

| Cell Line | Assay | Concentration Range | Effect | Reference(s) |

| Human Mammary Tumor Cell Lines (MCF7, MDA-MB-468, MDA-MB-231) | Growth Inhibition | 20-30 µM (IC50) | Inhibition of cell growth | [5][7] |

| MDA-MB-231 | Cell Viability | 10 µM | Statistically lower viable cell numbers after 7 days (co-treatment with BRL 49653) | [1][5] |

| RAW264.7 | NF-κB Activation | 1 µM | Blocks RANKL activation of NF-κB | [5] |

| Primary Murine Myeloid Cells | Osteoclast Formation | 2 µM | Reverses suppression of osteoclast formation by PPARγ ligands | [5] |

| J774A.1 Macrophages | Inflammatory Gene Expression | 10 µM | Attenuates LPS-induced expression of Il1b, Il6, and iNos | [8] |

| HepG2 | PPARγ Protein Levels | 100 µM (24h) | Significant decrease in PPARγ levels | [9] |

Table 3: Exemplary In Vivo Dosing of this compound in Animal Models

| Animal Model | Disease/Condition | Dose & Route | Effect | Reference(s) |

| Rat | Renal Ischemia-Reperfusion | 1 mg/kg, i.p. | Attenuates renoprotective effects of LPS | [1][10] |

| Mouse | Aplastic Anemia | 1 mg/kg, i.p. | Higher bone marrow nucleated cell counts | [1] |

| Mouse | Non-alcoholic fatty liver disease (NAFLD) | 1 mg/kg, i.p. (3 times weekly for 8 weeks) | Attenuated development of NAFLD and insulin resistance | [8] |

| Mouse | Parkinson's Disease Model (MPTP-induced) | Not specified | Increased neuronal loss in the SNpc | [11] |

Experimental Protocols

Competitive Binding Assay (Scintillation Proximity Assay - SPA)

This protocol is adapted from methodologies described for assessing the binding of ligands to PPARs.[2][3][12]

Objective: To determine the IC50 value of this compound for PPARγ.

Materials:

-

Recombinant human PPARγ ligand-binding domain (LBD) with a polyhistidine tag.[5][13]

-

Streptavidin-modified SPA beads.[5]

-

Radiolabeled PPARγ agonist (e.g., [3H]Rosiglitazone).[12]

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 7.0), 50 mM NaCl, 5 mM CHAPS, 0.1 mg/mL BSA, 10 mM DTT.[5]

Procedure:

-

Receptor Immobilization:

-

Prepare a slurry of streptavidin-modified SPA beads (0.5 mg/mL) in assay buffer.[5]

-

Add the polyhistidine-tagged PPARγ LBD to the bead slurry at a final concentration of 15 nM.[5][13]

-

Incubate for at least 1 hour at room temperature to allow the receptor to bind to the beads via a biotinylated anti-histidine antibody complex.

-

Pellet the beads by centrifugation (1000 x g) and resuspend in fresh assay buffer.[13]

-

-

Competition Binding:

-

In a microplate, add the immobilized receptor-bead complex.

-

Add varying concentrations of this compound.

-

Add the radiolabeled PPARγ agonist at a concentration close to its Kd.

-

Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to reach equilibrium.[5]

-

-

Data Acquisition:

-

Measure the emitted light using a scintillation counter. The amount of light is proportional to the amount of radioligand bound to the receptor.

-

-

Data Analysis:

-

Plot the scintillation counts against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell-Based Reporter Gene Assay

This protocol is a generalized procedure based on descriptions of reporter assays used to assess PPARγ antagonism.[2][3]

Objective: To determine the functional antagonist activity of this compound on PPARγ-mediated transcription.

Materials:

-

A suitable mammalian cell line (e.g., HEK293, HepG2) that does not endogenously express high levels of PPARγ.

-

An expression vector for full-length human PPARγ.

-

A reporter vector containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

A transfection reagent.

-

A known PPARγ agonist (e.g., Rosiglitazone).

-

This compound

-

Cell culture medium and supplements.

-

Lysis buffer and substrate for the reporter enzyme.

Procedure:

-

Transfection:

-

Seed the cells in a multi-well plate.

-

Co-transfect the cells with the PPARγ expression vector and the PPRE-reporter vector using a suitable transfection reagent.

-

Allow the cells to recover and express the proteins for 24 hours.[12]

-

-

Treatment:

-

Pre-incubate the transfected cells with varying concentrations of this compound for a specific duration (e.g., 30 minutes to 1 hour) to allow for receptor binding and covalent modification.[5]

-

Add a fixed concentration of a PPARγ agonist (e.g., Rosiglitazone) to stimulate PPARγ activity.

-

-

Cell Lysis and Reporter Assay:

-

Wash the cells with PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Measure the reporter enzyme activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) or total protein concentration to account for variations in transfection efficiency and cell number.

-

Plot the normalized reporter activity against the logarithm of the this compound concentration to determine the IC50 for antagonism.

-

Adipocyte Differentiation Assay

This protocol is based on the established use of this compound to inhibit adipogenesis.[2][3][5]

Objective: To assess the ability of this compound to inhibit PPARγ-induced adipocyte differentiation.

Materials:

-

3T3-L1 preadipocytes.

-

Differentiation medium: DMEM supplemented with 10% FBS, insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX).

-

A PPARγ agonist (e.g., Rosiglitazone).

-

This compound

-

Oil Red O stain.

Procedure:

-

Cell Culture and Induction of Differentiation:

-

Culture 3T3-L1 preadipocytes to confluence.

-

Two days post-confluence, replace the medium with differentiation medium containing the PPARγ agonist.

-

-

Treatment:

-

Treat the cells with varying concentrations of this compound in the presence of the PPARγ agonist.

-

Replenish the medium and treatments every 2-3 days.

-

-

Assessment of Differentiation:

-

After 7-10 days, visually inspect the cells for the accumulation of lipid droplets.

-

Fix the cells with formalin.

-

Stain the lipid droplets with Oil Red O.

-

Quantify the staining by eluting the dye with isopropanol and measuring the absorbance at a specific wavelength.

-

-

Data Analysis:

-

Compare the amount of Oil Red O staining in this compound-treated cells to the agonist-only control to determine the extent of inhibition.

-

Mandatory Visualizations

Caption: PPARγ signaling pathway and its antagonism by this compound.

Caption: Experimental workflow for assessing PPARγ antagonism using this compound.

Off-Target Effects and Considerations

While this compound is a highly selective PPARγ antagonist, researchers should be aware of potential off-target effects, especially at higher concentrations. Some studies have reported PPARγ-independent effects on cell growth and other cellular processes.[14][15] For instance, at high concentrations, this compound has been shown to induce apoptosis in certain cancer cell lines.[16] Additionally, some research suggests that this compound may have unexpected effects on PPARδ-mediated signaling in macrophages.[17] Therefore, it is crucial to use the lowest effective concentration of this compound and to include appropriate controls to confirm that the observed effects are indeed mediated by PPARγ antagonism. The short half-life of this compound in cell culture is another important consideration for experimental design, potentially requiring repeated dosing in long-term experiments.[18]

Conclusion

This compound is an invaluable tool for dissecting the multifaceted roles of PPARγ in health and disease. Its high potency, selectivity, and irreversible mechanism of action provide a robust method for inhibiting PPARγ activity both in vitro and in vivo. By understanding its biochemical properties and employing rigorous experimental design as outlined in this guide, researchers can confidently utilize this compound to advance our understanding of PPARγ biology and its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Functional consequences of cysteine modification in the ligand binding sites of peroxisome proliferator activated receptors by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. GW 9662 | PPAR gamma Receptor Antagonists: R&D Systems [rndsystems.com]

- 7. apexbt.com [apexbt.com]

- 8. This compound, a peroxisome proliferator-activated receptor gamma antagonist, attenuates the development of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Utilizing systems biology to reveal cellular responses to peroxisome proliferator-activated receptor γ ligand exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological manipulation of peroxisome proliferator-activated receptor γ (PPARγ) reveals a role for anti-oxidant protection in a model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and evaluation of 18F-labeled PPARγ antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound (SBB006523) | PPAR antagonist | TargetMol [targetmol.com]

- 14. This compound, a potent antagonist of PPARgamma, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARgamma agonist rosiglitazone, independently of PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Limited Applicability of this compound to Elucidate PPARγ-Mediated Fatty Acid Effects in Primary Human T-Helper Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Peroxisome Proliferator-Activated Receptor (PPAR)- γ Antagonist 2-Chloro-5-Nitro-N-Phenylbenzamide (this compound) Triggers Perilipin 2 Expression via PPAR δ and Induces Lipogenesis and Triglyceride Accumulation in Human THP-1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. blumberg-lab.bio.uci.edu [blumberg-lab.bio.uci.edu]

An In-depth Technical Guide to the GW9662 Signaling Pathway and its Downstream Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW9662 is a potent and selective irreversible antagonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation. By covalently binding to the cysteine 285 residue within the ligand-binding domain of PPAR-γ, this compound effectively blocks the receptor's activation by endogenous and synthetic agonists. While its primary mechanism of action is through PPAR-γ antagonism, a growing body of evidence reveals that this compound can also elicit biological effects through PPAR-γ-independent pathways, making its signaling network complex and context-dependent. This technical guide provides a comprehensive overview of the this compound signaling pathway, its downstream targets, and detailed experimental protocols for its investigation.

Core Signaling Pathway of this compound

The signaling cascade initiated by this compound can be broadly categorized into two arms: the canonical PPAR-γ-dependent pathway and the non-canonical PPAR-γ-independent pathways.

PPAR-γ-Dependent Signaling

As a potent antagonist, this compound's primary role is to inhibit the transcriptional activity of PPAR-γ. In its active state, PPAR-γ forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1] This binding recruits co-activator proteins, initiating the transcription of genes involved in various cellular processes.

This compound disrupts this process by preventing the conformational change in PPAR-γ required for co-activator recruitment. This leads to the repression of PPAR-γ target genes.

PPAR-γ-Independent Signaling

Intriguingly, research has demonstrated that this compound can exert effects that are independent of its PPAR-γ antagonistic activity. These off-target effects contribute significantly to its biological activity, particularly in cancer biology.

One notable PPAR-γ-independent mechanism involves the activation of other PPAR isoforms. For instance, in macrophages, this compound has been shown to unexpectedly activate PPAR-δ, leading to the upregulation of genes involved in lipid metabolism.[2]

Furthermore, this compound has been observed to modulate key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Akt pathways.[3][4] This can lead to the regulation of cell cycle progression and apoptosis in a manner that is not reversible by PPAR-γ agonists, suggesting a mechanism independent of PPAR-γ.[1]

Downstream Targets and Cellular Effects

The dual signaling capacity of this compound results in a wide range of downstream effects on cellular processes, including cell cycle regulation, apoptosis, and inflammation.

Regulation of Cell Cycle

This compound has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in various cancer cell lines, including bladder and breast cancer.[5] This effect is often mediated through the modulation of key cell cycle regulatory proteins. For instance, inhibition of PPAR-γ by this compound can lead to the upregulation of p21 and p27, potent cyclin-dependent kinase (CDK) inhibitors, via an AKT-mediated pathway.[5]

Induction of Apoptosis

The role of this compound in apoptosis is complex and can be both PPAR-γ-dependent and -independent. In some cancer cells, this compound induces apoptosis by inhibiting the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax.[6] However, in other contexts, this compound can enhance the apoptotic effects of other agents, even when PPAR-γ activation is blocked, suggesting a PPAR-γ-independent mechanism.[1] This may involve the modulation of survival signals, such as the PI3K/Akt pathway.[7]

Modulation of Inflammation

PPAR-γ is a known negative regulator of inflammation. By antagonizing PPAR-γ, this compound can modulate inflammatory responses. For instance, this compound has been shown to block the anti-inflammatory effects of PPAR-γ agonists. It can also influence the production of cytokines, although the effects can be cell-type specific. In some contexts, this compound has been observed to suppress the production of pro-inflammatory mediators like nitric oxide (NO).[8] This can occur through the modulation of signaling pathways such as NF-κB.

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound from various studies.

Table 1: IC50 Values of this compound for PPAR Subtypes

| PPAR Subtype | IC50 (nM) | Assay Type | Reference |

| PPAR-γ | 3.3 | Cell-free | |

| PPAR-α | 32 | Cell-free | |

| PPAR-δ | >1000 | Cell-free |

Table 2: IC50 Values of this compound for Inhibition of Cancer Cell Growth

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 20-30 | |

| MDA-MB-468 | Breast Cancer | 20-30 | |

| MDA-MB-231 | Breast Cancer | 20-30 |

Table 3: Summary of this compound Effects on Gene Expression

| Gene | Cellular Process | Effect of this compound | Pathway | Reference |

| p21 | Cell Cycle | Upregulation | AKT | [5] |

| p27 | Cell Cycle | Upregulation | AKT | [5] |

| Bcl-2 | Apoptosis | Downregulation | PPAR-γ dependent/independent | [6] |

| Bax | Apoptosis | Upregulation | PPAR-γ dependent/independent | [6] |

| TNF-α | Inflammation | Modulation | NF-κB | [3] |

| IL-6 | Inflammation | Modulation | NF-κB | [3] |

| Adiponectin | Metabolism | Downregulation | PPAR-γ dependent | |

| FABP4 (aP2) | Metabolism | Downregulation | PPAR-γ dependent | |

| CD36 | Metabolism | Downregulation | PPAR-γ dependent |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the effects of this compound.

Western Blotting for Protein Expression Analysis

Objective: To determine the effect of this compound on the expression levels of specific proteins (e.g., PPAR-γ, p21, Bcl-2).

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: Treat cells with this compound at desired concentrations and time points. Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To measure the effect of this compound on the mRNA levels of target genes.

Materials:

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers

-

qPCR instrument

Protocol:

-

RNA Extraction: Treat cells with this compound, then extract total RNA using a commercial kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio).

-

Reverse Transcription: Synthesize cDNA from an equal amount of RNA using a reverse transcription kit.

-

qPCR: Set up the qPCR reaction by mixing cDNA, qPCR master mix, and gene-specific primers.

-

Thermal Cycling: Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (denaturation, annealing, extension).

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or ACTB).

MTT Assay for Cell Viability

Objective: To assess the effect of this compound on cell proliferation and viability.

Materials:

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Flow Cytometry for Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Cell Preparation: Treat cells with this compound, then harvest and wash them with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

-

Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Annexin V/PI Staining for Apoptosis Detection

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

-

Annexin V-FITC/PI apoptosis detection kit

-

Binding buffer

-

Flow cytometer

Protocol:

-

Cell Preparation: Treat cells with this compound, then harvest and wash them with PBS.

-

Staining: Resuspend the cells in binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

-

Data Analysis: Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of PPAR-γ in various physiological and pathological processes. Its utility is enhanced by the growing understanding of its PPAR-γ-independent effects, which open new avenues for research, particularly in the field of oncology. This technical guide provides a foundational understanding of the this compound signaling pathway and its downstream targets, along with detailed experimental protocols to facilitate further investigation. A thorough understanding of its dual signaling mechanisms is crucial for the accurate interpretation of experimental results and for the potential development of novel therapeutic strategies.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. Flow cytometry with PI staining | Abcam [abcam.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. assaygenie.com [assaygenie.com]

- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 8. Peroxisom Proliferator-Acivated Receptor Gamma (PPAR-g) (Western Blot Control) | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]

The Biological Functions of GW9662: A Technical Guide for Researchers

An in-depth exploration of the core biological functions, experimental applications, and signaling pathways associated with the potent PPAR-γ antagonist, GW9662.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the biological roles and experimental applications of this compound. It provides a comprehensive overview of its mechanism of action, its effects on various physiological and pathological processes, and detailed protocols for its use in laboratory settings.

Core Concepts: Mechanism of Action

This compound is a highly selective and irreversible antagonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1][2] Its primary mechanism of action involves the covalent modification of a specific cysteine residue (Cys285) within the ligand-binding domain of PPAR-γ.[3][4] This modification physically blocks the binding of PPAR-γ agonists, thereby inhibiting the downstream signaling cascades that are normally initiated by receptor activation.[5] While this compound is a potent inhibitor of PPAR-γ, it exhibits significantly lower affinity for other PPAR isoforms, PPAR-α and PPAR-δ, making it a valuable tool for specifically investigating the functions of PPAR-γ.[6]

Recent studies have revealed a more complex interaction, where even after covalent binding of this compound, the PPAR-γ ligand-binding domain remains flexible and can still interact with other non-covalent ligands, suggesting that this compound may not completely abolish all ligand interactions.[7][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity and effects of this compound across various experimental models.

| Parameter | Receptor/Cell Line | Value | Reference(s) |

| IC50 | Human PPAR-γ | 3.3 nM | [1][2] |

| Human PPAR-α | 32 nM | [6] | |

| Human PPAR-δ | 2000 nM (2 µM) | [6] | |

| IC50 (Cell Viability) | MCF7 (Breast Cancer) | 20-30 µM | [1] |

| MDA-MB-231 (Breast Cancer) | 20-30 µM | [1] | |

| MDA-MB-468 (Breast Cancer) | 20-30 µM | [1] | |

| Effective Concentration | Inhibition of osteoclast formation | 1-2 µM | [6] |

| Inhibition of adipogenesis | 10 µM | [1] | |

| Attenuation of LPS-induced inflammation (J774A.1 cells) | 10 µM | [10] | |

| In Vivo Dosage | NAFLD Mouse Model | 1 mg/kg (i.p.) | [10][11] |

| Breast Cancer Xenograft Mouse Model | 0.1% in diet | [12] |

Biological Functions and Signaling Pathways

This compound has been instrumental in elucidating the diverse biological roles of PPAR-γ in health and disease. Its effects span across metabolism, cancer biology, and inflammation.

Metabolic Regulation

In the context of metabolic diseases, particularly Non-Alcoholic Fatty Liver Disease (NAFLD), this compound has been shown to attenuate disease progression.[10] Studies in mouse models of NAFLD demonstrate that administration of this compound can reduce hepatic steatosis, inflammation, and insulin resistance.[10][11][13] Mechanistically, this compound is thought to exert these effects by inhibiting the PPAR-γ/CD36 pathway, thereby reducing fatty acid uptake by hepatocytes, and by modulating the gut microbiota.[14]

Cancer Biology

This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, most notably in breast cancer.[5][6][15] Interestingly, some of the anti-cancer effects of this compound appear to be independent of its PPAR-γ antagonist activity.[5][15] For instance, in some breast cancer cell lines, this compound enhances the anti-proliferative effects of PPAR-γ agonists like rosiglitazone, rather than antagonizing them.[15] This suggests the involvement of off-target effects or the modulation of other signaling pathways. Furthermore, there is evidence that this compound can influence the PI3K/Akt and MAPK signaling pathways, which are critical for cancer cell growth and survival.[12][16][17] In esophageal cancer cells, this compound has been shown to increase the phosphorylation of ERK, JNK, and p38 MAPK.[11]

Inflammation and Immunology

This compound has been utilized to investigate the role of PPAR-γ in inflammation. It has been shown to attenuate the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines in macrophages.[10] This suggests that PPAR-γ antagonism can modulate inflammatory responses.

Ferroptosis Induction

Recent evidence has implicated this compound in the induction of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. This provides a novel, PPAR-γ-independent mechanism for its anti-cancer effects.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., MCF7, MDA-MB-231) in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein or RNA extraction) at a density that allows for logarithmic growth during the experiment.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as DMSO (e.g., 10 mM).

-

Treatment: The day after seeding, replace the culture medium with fresh medium containing the desired concentration of this compound. For antagonist studies, a common concentration is 10 µM.[1] A vehicle control (e.g., 0.1% DMSO) should always be included.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Cell Viability (MTT) Assay

-

Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Cell Treatment: Following the cell treatment protocol (4.1), remove the culture medium.

-

MTT Addition: Add 100 µL of fresh, serum-free medium and 10 µL of the MTT stock solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[7][9][18]

Western Blotting

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16][19][20]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PPAR-γ, anti-p-Akt, anti-p-ERK) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo NAFLD Mouse Model

-

Animal Model: Use a suitable mouse strain susceptible to diet-induced NAFLD, such as C57BL/6J mice.[13][21][22]

-

Diet: Induce NAFLD by feeding the mice a high-fat diet (HFD), for example, a diet with 60% of calories from fat, for a specified period (e.g., 8-16 weeks).[13][21] A control group should be fed a standard chow diet.

-

This compound Administration: Prepare this compound for in vivo use by dissolving it in a suitable vehicle (e.g., a mixture of DMSO, PEG300, Tween 80, and saline).[23][24] Administer this compound to the treatment group via intraperitoneal (i.p.) injection at a dose of 1 mg/kg body weight, typically three times a week.[10][11] The control group should receive vehicle injections.

-

Monitoring and Analysis: Monitor the mice for changes in body weight and metabolic parameters. At the end of the study, collect blood and liver tissue for biochemical and histological analysis.

Lipid Peroxidation Assay

-

Cell Preparation: Culture and treat cells with this compound as described in section 4.1.

-

Lipid Peroxidation Detection: Utilize a fluorescent probe such as C11-BODIPY™ 581/591, which shifts its fluorescence emission from red to green upon oxidation of lipids.

-

Staining: Incubate the treated cells with the C11-BODIPY probe (typically 1-10 µM) for 30-60 minutes at 37°C.

-

Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to quantify the shift in fluorescence, which is indicative of lipid peroxidation.[1][2]

Gut Microbiota Analysis (16S rRNA Gene Sequencing)

-

Sample Collection: Collect fecal samples from control and this compound-treated animals and store them at -80°C.[25]

-

DNA Extraction: Extract microbial DNA from the fecal samples using a commercially available kit.[6]

-

PCR Amplification: Amplify the V3-V4 hypervariable regions of the 16S rRNA gene using specific primers.[5][6]

-

Library Preparation and Sequencing: Prepare sequencing libraries from the amplicons and perform high-throughput sequencing on a platform such as Illumina MiSeq.[6][26]

-

Data Analysis: Process the sequencing data using bioinformatics pipelines to determine the microbial composition and diversity in each sample group.[5][6]

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the study of this compound.

Caption: Canonical PPAR-γ signaling pathway and the inhibitory action of this compound.

Caption: A generalized workflow for studying the in vitro effects of this compound.

Caption: Overview of PPAR-γ dependent and independent signaling effects of this compound.

References

- 1. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A simple method for inducing nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Microbiota Analysis Using Two-step PCR and Next-generation 16S rRNA Gene Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]

- 11. Activation of PPARγ suppresses proliferation and induces apoptosis of esophageal cancer cells by inhibiting TLR4-dependent MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lifetechindia.com [lifetechindia.com]

- 13. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assay to Detect Lipid Peroxidation upon Exposure to Nanoparticles | Springer Nature Experiments [experiments.springernature.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Cellular protein extraction and Western blotting using dry transfer (iBlot system) [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. merckmillipore.com [merckmillipore.com]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 21. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. This compound (SBB006523) | PPAR antagonist | TargetMol [targetmol.com]

- 24. selleckchem.com [selleckchem.com]

- 25. Frontiers | 16S rRNA Gene Sequencing for Deciphering the Colorectal Cancer Gut Microbiome: Current Protocols and Workflows [frontiersin.org]

- 26. jove.com [jove.com]

Unmasking GW9662: A Technical Guide to its Selectivity Profile and Off-Target Effects

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profile of GW9662, a widely used antagonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). While recognized for its high selectivity and potency in targeting PPARγ, a growing body of evidence, detailed herein, reveals a complex landscape of off-target effects and PPARγ-independent activities. This document is intended for researchers, scientists, and drug development professionals to facilitate a more nuanced understanding and application of this critical research tool.

Executive Summary

This compound is a potent and selective irreversible antagonist of PPARγ, a key regulator of metabolism, inflammation, and cell differentiation. Its primary mechanism of action involves the covalent modification of a cysteine residue within the ligand-binding pocket of PPARγ, thereby preventing its activation. However, its utility as a specific PPARγ inhibitor is complicated by a range of off-target effects that are crucial to consider in experimental design and data interpretation. These off-target activities include the induction of apoptosis, modulation of mitochondrial function, unexpected activation of other nuclear receptors, and interaction with inflammatory signaling pathways independent of PPARγ. This guide synthesizes the current understanding of this compound's selectivity and off-target profile, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Selectivity Profile of this compound

This compound exhibits a high degree of selectivity for PPARγ over its related isoforms, PPARα and PPARδ. This selectivity is quantified by its half-maximal inhibitory concentration (IC50) values, which are consistently in the low nanomolar range for PPARγ and significantly higher for the other isoforms.

| Receptor | IC50 (nM) | Fold Selectivity vs. PPARγ | Reference |

| PPARγ | 3.3 | - | [1] |

| PPARα | 32 | ~10x | [1] |

| PPARδ | 2000 | ~600x | [1] |

This pronounced selectivity is a cornerstone of its use in dissecting PPARγ-specific biological functions.

Off-Target Effects and PPARγ-Independent Mechanisms

Despite its selectivity for PPARγ, this compound elicits a variety of biological responses that are not mediated by its primary target. These off-target effects are concentration-dependent and can significantly influence experimental outcomes.

Induction of Apoptosis and Inhibition of Cell Growth

A significant body of research demonstrates that this compound can induce apoptosis and inhibit the proliferation of various cancer cell lines, including breast, esophageal, and prostate cancers.[2][3][4][5] Notably, these effects are often observed at concentrations higher than those required for PPARγ antagonism and can occur in a PPARγ-independent manner.[4][5] In some instances, the growth-inhibitory effects of this compound are even more potent than those of PPARγ agonists.

Modulation of Mitochondrial Function and Oxidative Stress

This compound has been shown to impact mitochondrial function. Studies have reported that it can lead to a loss of mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS).[4] This suggests a direct or indirect effect on the electron transport chain and cellular redox homeostasis, independent of its actions on PPARγ.

Unexpected Activation of PPARδ Signaling

In a notable off-target effect, this compound has been found to unexpectedly activate PPARδ-mediated signaling in macrophages.[6] This leads to the upregulation of genes involved in lipid metabolism, resulting in increased lipogenesis and triglyceride accumulation.[6] This finding is critical for studies investigating lipid metabolism and inflammation in immune cells, as effects attributed to PPARγ inhibition might, in fact, be mediated by PPARδ activation.

Interaction with TLR4 Signaling Pathway

This compound has been observed to attenuate the inflammatory response triggered by the activation of Toll-like receptor 4 (TLR4).[7] Specifically, it can reduce the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines.[7] This anti-inflammatory effect appears to be independent of PPARγ, suggesting an interaction with components of the TLR4 signaling cascade.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of studies involving this compound, detailed experimental protocols are essential. Below are summaries of key methodologies frequently employed.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to PPAR isoforms.

-

Principle: Competition between a radiolabeled ligand and the unlabeled test compound (this compound) for binding to the receptor of interest.

-

Procedure:

-

The ligand-binding domains (LBDs) of human PPARα, PPARγ, and PPARδ are expressed and purified.

-

The purified receptors are immobilized on scintillant-containing beads.

-

A constant concentration of a high-affinity radioligand is added to the receptor-coated beads.

-

Increasing concentrations of this compound are added to compete with the radioligand for binding.

-

The amount of bound radioligand is measured by scintillation proximity assay (SPA).

-

The IC50 value is calculated from the competition curve.[8]

-

Cell Viability and Proliferation (MTT) Assay

This colorimetric assay is commonly used to assess the cytotoxic and anti-proliferative effects of this compound.

-

Principle: The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere.

-

Cells are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).[4]

-

MTT solution is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.

-

The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).[9][10]

-

The absorbance is measured at a wavelength of 570-600 nm using a microplate reader.[9][11]

-

Measurement of Mitochondrial Respiration

This methodology assesses the impact of this compound on cellular oxygen consumption, a key indicator of mitochondrial function.

-

Principle: Real-time measurement of the oxygen consumption rate (OCR) of cells in response to the sequential addition of mitochondrial inhibitors.

-

Procedure (using a Seahorse XF Analyzer):

-

Cells are seeded in a Seahorse XF cell culture microplate.

-

After treatment with this compound, the culture medium is replaced with a low-buffered assay medium.

-

The microplate is placed in the XF Analyzer, which measures OCR in real-time.

-

A series of mitochondrial inhibitors (e.g., oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to determine key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

-

Signaling Pathways and Logical Relationships

To visually represent the complex interactions of this compound, the following diagrams illustrate its on-target and off-target signaling pathways.

Conclusion

This compound is an invaluable tool for investigating the roles of PPARγ in health and disease. Its high selectivity and potency make it a powerful antagonist for in vitro and in vivo studies. However, researchers must remain vigilant of its significant off-target effects, which can confound data interpretation. A thorough understanding of its PPARγ-independent activities, including the induction of apoptosis, modulation of mitochondrial function, paradoxical activation of PPARδ, and interference with TLR4 signaling, is paramount for the rigorous design and execution of experiments. By carefully considering the concentration-dependent effects and employing appropriate controls, the scientific community can continue to leverage this compound to unravel the complex biology of nuclear receptors and related signaling pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phenylbutyrate Induces Apoptosis and Lipid Accumulations via a Peroxisome Proliferator-Activated Receptor Gamma-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of PPARγ suppresses proliferation and induces apoptosis of esophageal cancer cells by inhibiting TLR4-dependent MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a potent antagonist of PPARγ, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARγ agonist rosiglitazone, independently of PPARγ activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a potent antagonist of PPARgamma, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARgamma agonist rosiglitazone, independently of PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Peroxisome Proliferator-Activated Receptor (PPAR)- γ Antagonist 2-Chloro-5-Nitro-N-Phenylbenzamide (this compound) Triggers Perilipin 2 Expression via PPAR δ and Induces Lipogenesis and Triglyceride Accumulation in Human THP-1 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, a peroxisome proliferator-activated receptor gamma antagonist, attenuates the development of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchhub.com [researchhub.com]

- 10. bds.berkeley.edu [bds.berkeley.edu]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

GW9662 Target Validation: An In-depth Technical Guide for Researchers

A comprehensive overview of the experimental methodologies and data interpretation for validating the cellular targets of the PPARγ antagonist, GW9662.

This technical guide provides researchers, scientists, and drug development professionals with a detailed framework for validating the molecular targets of this compound in specific cell types. This compound is widely utilized as a selective and irreversible antagonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor critically involved in metabolic regulation, inflammation, and cell proliferation. However, accumulating evidence of its off-target effects necessitates rigorous target validation to ensure accurate interpretation of experimental outcomes. This guide offers in-depth experimental protocols, data presentation strategies, and visual aids to facilitate robust and reliable research.

Introduction to this compound and the Imperative of Target Validation

This compound (2-chloro-5-nitro-N-phenylbenzamide) is a potent and selective antagonist of PPARγ, with reported IC50 values of 3.3 nM, 32 nM, and 2000 nM for PPARγ, PPARα, and PPARδ, respectively. Its mechanism of action involves the covalent modification of a cysteine residue (Cys285) within the ligand-binding domain of PPARγ, leading to irreversible inhibition[1]. This high affinity and irreversible binding have positioned this compound as a valuable tool for elucidating the physiological and pathological roles of PPARγ.

Despite its selectivity, studies have revealed that this compound can exert effects independent of PPARγ. Notably, research has demonstrated that this compound can activate PPARδ in macrophages, leading to unforeseen consequences on lipid metabolism in these cells. Furthermore, in certain cancer cell lines, this compound has been shown to inhibit cell growth through mechanisms that are not reversed by PPARγ agonists, suggesting the existence of PPARγ-independent pathways[2][3]. These findings underscore the critical importance of meticulous target validation when employing this compound to probe PPARγ function. This guide provides the necessary tools and knowledge to design and execute experiments that can confidently distinguish between on-target and off-target effects.

Key Cell Types for this compound Target Validation

The selection of an appropriate cellular model is paramount for meaningful target validation studies. The following cell types are frequently used in this compound research and will be the focus of the experimental protocols detailed in this guide:

-

Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-231): These cell lines are instrumental in cancer research to investigate the role of PPARγ in tumor progression and the potential of this compound as an anti-cancer agent.

-

Macrophage Cell Lines (e.g., THP-1): Macrophages are central to inflammatory processes and metabolic homeostasis. THP-1 cells, a human monocytic cell line, can be differentiated into macrophages to study the impact of this compound on inflammation and lipid metabolism, and to investigate its off-target effects on PPARδ.

-

Glioblastoma Cell Lines: These cells are used to explore the therapeutic potential of targeting PPARγ in brain tumors. Studies have investigated the effects of PPARγ ligands and antagonists on glioblastoma cell proliferation and survival[4][5][6][7].

-

Primary Human T-Helper Cells: These primary cells are crucial for understanding the immunomodulatory effects of this compound and for assessing potential cytotoxicity in a more physiologically relevant system[8].

Experimental Protocols for this compound Target Validation

Rigorous target validation of this compound requires a multi-pronged experimental approach. The following protocols provide a foundation for assessing the on-target (PPARγ-dependent) and potential off-target effects of this compound in various cell types.

Cell Viability and Proliferation Assays

These assays are fundamental for determining the cytotoxic or cytostatic effects of this compound.

3.1.1. MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol:

-

Seed cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight[9].

-

Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 50 µM) for the desired duration (e.g., 24, 48, or 72 hours)[2]. Include a vehicle control (e.g., DMSO). For co-treatment studies, add a PPARγ agonist like rosiglitazone (e.g., 10 µM, 50 µM) with or without this compound[2].

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C[10].

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[10].

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

3.1.2. Cell Growth Assay (Trypan Blue Exclusion)

This assay directly counts the number of viable cells over time.

-

Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

-

Protocol:

-

Seed cells (e.g., MDA-MB-231) in 25 cm² flasks at a density of 1 x 10⁵ cells per flask[2].

-

After 24 hours, treat the cells with this compound (e.g., 10 µM), a PPARγ agonist (e.g., rosiglitazone 50 µM), or a combination of both. Include a vehicle control[2].

-

Harvest cells at various time points (e.g., days 0, 3, 5, 7, 10) by trypsinization[2].

-

Resuspend the cells in culture medium and mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

Plot the number of viable cells over time to generate a growth curve.

-

Gene Expression Analysis

Analyzing the expression of known PPARγ and potential off-target (e.g., PPARδ) target genes is crucial for validating the mechanism of action of this compound.

3.2.1. Quantitative Real-Time PCR (qRT-PCR)

-

Principle: qRT-PCR measures the amount of a specific RNA transcript in a sample in real-time.

-

Protocol:

-

Cell Treatment and RNA Isolation: Treat cells (e.g., THP-1 macrophages, breast cancer cells) with this compound and/or a PPARγ agonist for a specified time (e.g., 24 hours). Isolate total RNA using a suitable method (e.g., TRIzol reagent).

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, cDNA template, and primers specific for the target genes and a reference gene (e.g., ACTB, GAPDH).

-

Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression compared to the control.

-

Table 1: Exemplary PPAR Target Genes for qRT-PCR Analysis

| Target Gene | Receptor | Cell Type | Function |

| Adiponectin | PPARγ | Adipocytes, Macrophages | Insulin sensitivity, anti-inflammatory |

| CD36 | PPARγ, PPARδ | Macrophages, Adipocytes | Fatty acid uptake |

| FABP4 | PPARγ | Adipocytes, Macrophages | Fatty acid binding and transport |

| ANGPTL4 | PPARγ, PPARδ | Macrophages, Adipocytes | Lipid metabolism, angiogenesis |

| IL-6 | PPARγ (repressed) | Macrophages | Pro-inflammatory cytokine |

| TNF-α | PPARγ (repressed) | Macrophages | Pro-inflammatory cytokine |

| PDK4 | PPARδ | Macrophages | Glucose metabolism |

| CPT1A | PPARδ | Macrophages | Fatty acid oxidation |

| Cyclin D1 | PPARγ (repressed) | Breast Cancer Cells | Cell cycle progression |

| p21 | PPARγ (induced) | Breast Cancer Cells | Cell cycle arrest |

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of this compound.

Table 2: Effect of this compound on Cell Viability in Breast Cancer Cell Lines

| Cell Line | This compound Concentration (µM) | Incubation Time (h) | Effect on Viability (% of Control) | Citation |

| MCF-7 | 0.1 - 50 | 72 | Dose-dependent decrease (IC50 ~20-30 µM) | [2] |

| MDA-MB-231 | 0.1 - 50 | 72 | Dose-dependent decrease (IC50 ~20-30 µM) | [2] |

| MDA-MB-468 | 0.1 - 50 | 72 | Dose-dependent decrease (IC50 ~20-30 µM) | [2] |

Table 3: Co-treatment Effects of this compound and Rosiglitazone on MDA-MB-231 Cell Viability

| Rosiglitazone (µM) | This compound (µM) | Incubation Time (h) | Effect on Viability (% of Control) | Citation |

| 10 | 1 | 72 | Additive inhibitory effect | [2] |

| 10 | 10 | 72 | Additive inhibitory effect | [2] |

| 50 | 1 | 72 | Additive inhibitory effect | [2] |

| 50 | 10 | 72 | Additive inhibitory effect | [2] |

Table 4: Effect of this compound on PPARγ Activity in Breast Cancer Cells

| Cell Line | Treatment | Incubation Time (h) | Fold Change in PPARγ Activity (vs. Control) | Citation |

| MDA-MB-231 | Rosiglitazone (50 µM) | 4 | ~2.5-fold increase | [2] |

| MDA-MB-231 | This compound (10 µM) | 4 | ~0.5-fold decrease (inhibition) | [2] |

| MDA-MB-231 | Rosiglitazone (50 µM) + this compound (10 µM) | 4 | No significant change (inhibition of activation) | [2] |

| MCF-7 | Rosiglitazone (50 µM) | 4 | ~2-fold increase | [2] |

| MCF-7 | This compound (10 µM) | 4 | ~0.6-fold decrease (inhibition) | [2] |

| MCF-7 | Rosiglitazone (50 µM) + this compound (10 µM) | 4 | No significant change (inhibition of activation) | [2] |

Visualization of Signaling Pathways and Workflows

Visual representations are essential for understanding the complex molecular interactions and experimental designs involved in this compound target validation. The following diagrams are generated using the DOT language.

Signaling Pathways

Caption: Canonical PPARγ and potential off-target PPARδ signaling pathways affected by this compound.

Experimental Workflows

Caption: A generalized experimental workflow for this compound target validation.

Caption: Logical framework for interpreting co-treatment experiments.

Conclusion and Future Directions